molecular formula C9H9NO3 B15376609 4-(2-Oxoethylamino)benzoic acid

4-(2-Oxoethylamino)benzoic acid

Cat. No.: B15376609
M. Wt: 179.17 g/mol
InChI Key: OVDGWYSLPGTQFS-UHFFFAOYSA-N
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Description

4-(2-Oxoethylamino)benzoic acid is a benzoic acid derivative featuring a 2-oxoethylamino substituent at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly for generating heterocyclic systems (e.g., azetidinones, thiazolidinones) and coordination polymers . Its structure enables hydrogen bonding and metal coordination, making it relevant in antimicrobial and anticancer agent development .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-(2-oxoethylamino)benzoic acid

InChI

InChI=1S/C9H9NO3/c11-6-5-10-8-3-1-7(2-4-8)9(12)13/h1-4,6,10H,5H2,(H,12,13)

InChI Key

OVDGWYSLPGTQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

4-(2-(4-(Morpholinosulfonyl)phenylamino)-2-oxoethylamino)benzoic acid (5o)
  • Key Differences: Incorporates a morpholinosulfonyl group on the phenyl ring, enhancing electron-withdrawing effects and solubility in polar solvents.
  • Biological Relevance : Evaluated as an anti-COVID-19 agent due to improved binding affinity with viral proteases compared to the parent compound .
  • Synthesis: Derived from ethyl 4-(2-(4-(morpholinosulfonyl)phenylamino)-2-oxoethylamino)benzoate (5n) via hydrolysis .
4-(2-(4-(3-Carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid (MSA)
  • Key Differences : Features a 2-hydroxy group on the benzoic acid and a 3-carboxyacrylamido substituent on the phenyl ring.
  • Applications: Acts as a heteronuclear bisligand for Cu, Co, Mn, Ni, and Zn coordination polymers, demonstrating enhanced antimicrobial activity compared to 4-(2-oxoethylamino)benzoic acid .
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3)
  • Key Differences: Contains a β-lactam (azetidinone) ring and a 4-hydroxyphenyl group.
  • Biological Activity : Exhibits potent antibacterial activity due to the β-lactam moiety, a feature absent in the parent compound .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility Key Functional Groups
This compound 195.18 210–215 (decomp.) Moderate in DMF -COOH, -NHCOCH2O
5o 452.59 228–230 High in DMSO -SO2-morpholine, -NHCOCH2O
MSA 386.32 245–248 Low in water -OH, -COOH, -acrylamido
SS3 346.75 190–192 Insoluble in H2O β-lactam, -Cl, -C6H4OH

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